molecular formula C8H9NO4 B12358492 ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate

ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12358492
M. Wt: 183.16 g/mol
InChI Key: WFYQEEUXLBYXGI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is known for its unique structure, which includes a pyridine ring substituted with hydroxyl and oxo groups, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the condensation of ethyl acetoacetate with 2-aminopyridine in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3,4-dicarboxylic acid derivatives, while reduction can produce ethyl 4-hydroxy-6-hydroxy-3H-pyridine-3-carboxylate .

Scientific Research Applications

Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and oxo groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-3H-pyridine-3-carboxylate
  • Ethyl 4-hydroxy-6-methyl-3H-pyridine-3-carboxylate
  • Ethyl 4-hydroxy-6-oxo-2H-pyridine-3-carboxylate

Uniqueness

Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-5,10H,2H2,1H3

InChI Key

WFYQEEUXLBYXGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)C=C1O

Origin of Product

United States

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